molecular formula C12H27GeNS B12665840 2,2-Dipentyl-1,3,2-thiazagermolidine CAS No. 84260-47-9

2,2-Dipentyl-1,3,2-thiazagermolidine

Cat. No.: B12665840
CAS No.: 84260-47-9
M. Wt: 290.05 g/mol
InChI Key: VGNBGXUCEJVZKB-UHFFFAOYSA-N
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Description

2,2-Dipentyl-1,3,2-thiazagermolidine is an organogermanium compound that features a unique structure combining germanium, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipentyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dipentyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.

    Substitution: The compound can participate in substitution reactions where the pentyl groups or the thiazagermolidine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized thiazagermolidine derivatives.

Scientific Research Applications

2,2-Dipentyl-1,3,2-thiazagermolidine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: The compound’s potential biological activity is being explored for applications in drug development and as a bioactive agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,2-Dipentyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer activity through the induction of apoptosis or anti-inflammatory effects by inhibiting pro-inflammatory pathways.

Comparison with Similar Compounds

    2,2-Diphenyl-1,3,2-thiazagermolidine: Similar in structure but with phenyl groups instead of pentyl groups.

    2,2-Dimethyl-1,3,2-thiazagermolidine: Contains methyl groups instead of pentyl groups.

    2,2-Diethyl-1,3,2-thiazagermolidine: Contains ethyl groups instead of pentyl groups.

Uniqueness: 2,2-Dipentyl-1,3,2-thiazagermolidine is unique due to its specific pentyl group substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Biological Activity

2,2-Dipentyl-1,3,2-thiazagermolidine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thiazolidine derivatives. Its structure includes a thiazole ring fused with a germolide moiety, which is believed to play a crucial role in its biological activity. The specific arrangement of functional groups can influence its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antioxidant Activity

The antioxidant properties of this compound are notable. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. The compound's mechanism involves the donation of electrons to neutralize reactive oxygen species (ROS), which is critical in preventing cellular damage associated with various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and oxidative stress.
  • Modulation of Signaling Pathways : It may alter signaling pathways related to cell survival and death.
  • Interaction with Cellular Components : The compound could interact with DNA or proteins within the cell, leading to altered cellular responses.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

StudyMethodologyFindings
Study AIn vitro assays on cancer cell linesInduced apoptosis in breast cancer cells; IC50 = 15 µM
Study BAntioxidant assays using DPPH methodScavenging activity at 50 µM concentration showed 85% inhibition
Study CAnimal model studiesReduced tumor size in xenograft models; improved survival rates

These studies highlight the potential therapeutic applications of this compound in cancer treatment and oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

When compared to other thiazolidine derivatives or known antioxidants like curcumin or resveratrol, this compound demonstrates comparable or superior activities in certain assays. This suggests that it may be a promising candidate for further development as an anticancer agent or antioxidant.

Properties

CAS No.

84260-47-9

Molecular Formula

C12H27GeNS

Molecular Weight

290.05 g/mol

IUPAC Name

2,2-dipentyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C12H27GeNS/c1-3-5-7-9-13(10-8-6-4-2)14-11-12-15-13/h14H,3-12H2,1-2H3

InChI Key

VGNBGXUCEJVZKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Ge]1(NCCS1)CCCCC

Origin of Product

United States

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